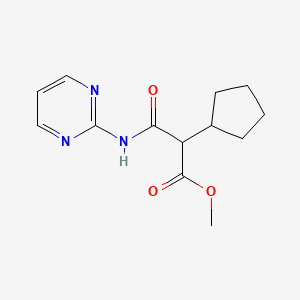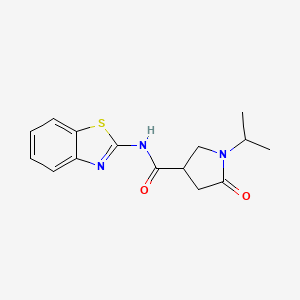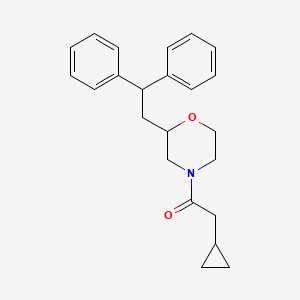![molecular formula C25H21NO3 B4008052 5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4008052.png)
5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
説明
5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione is a compound of interest in the field of organic chemistry due to its unique molecular structure and the presence of the azaspiro[2.4]heptane moiety. This compound belongs to a broader class of compounds that feature spirocyclic structures, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of azaspiroheptane derivatives involves complex organic reactions that can include cyclization processes, nucleophilic substitutions, and the use of catalysts to promote the formation of the spirocyclic framework. Studies have shown the effectiveness of methods involving the recyclization of furan diones and the action of substituted azaspiro[4.5]decenones, demonstrating the versatility of synthetic strategies to access these compounds (Konovalova et al., 2013).
Molecular Structure Analysis
The molecular structure of azaspiroheptane derivatives is characterized by the presence of a spirocyclic core, which is a cyclic structure with another ring attached at a single carbon atom. This structural feature is crucial for the compound's chemical properties and reactivity. X-ray diffraction analysis has been employed to elucidate the crystal and molecular structure of related compounds, providing insights into their conformation and spatial arrangement (Bubbly et al., 2011).
Chemical Reactions and Properties
Azaspiroheptane derivatives undergo various chemical reactions, including nucleophilic additions and substitutions, that can lead to a wide range of functionalized compounds. These reactions are influenced by the compound's unique molecular structure, particularly the electron-rich and electron-deficient regions, which dictate the sites of reactivity. Studies have detailed the reactions of substituted azaspiroheptane derivatives with nucleophiles, showcasing the synthetic utility of these compounds in organic synthesis (Ogino et al., 1978).
科学的研究の応用
Receptor Binding Activities
One study explores BMY 7378 , a compound structurally related to 5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione, which demonstrates selective antagonism for the alpha 1D-adrenoceptor subtype. This selectivity is significant for understanding receptor subtype roles in physiological responses and could inform the design of targeted therapeutic agents (Goetz et al., 1995).
Synthetic Methodologies
Research into synthetic methodologies has yielded innovative approaches to constructing azaspirocycles, which include compounds like 5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione. One method involves multicomponent condensation leading to heterocyclic 5-azaspiro[2.4]heptanes, which are key scaffolds in drug discovery due to their complex structure and potential bioactivity (Wipf et al., 2004).
Materials Science Applications
In the realm of materials science, spirocyclopropane derivatives, which share a structural motif with 5-(3-methoxyphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione, have been studied for their effectiveness as corrosion inhibitors. These compounds demonstrate promising results in protecting mild steel in acidic conditions, showcasing the potential of such molecular frameworks in developing green and efficient materials protection strategies (Chafiq et al., 2020).
特性
IUPAC Name |
5-(3-methoxyphenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-29-21-14-8-13-20(15-21)26-22(27)16-24(23(26)28)17-25(24,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDANWBMTYCWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC3(C2=O)CC3(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
![3-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoyl]amino}benzoic acid](/img/structure/B4007980.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4008010.png)
![4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4008012.png)
![methyl 2-cyclopentyl-3-oxo-3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B4008016.png)
![N-(tert-butyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4008017.png)
![N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4008020.png)
![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)
![1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4008033.png)


